3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
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Overview
Description
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[310]hexan-6-amine dihydrochloride is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is often catalyzed by transition metals such as ruthenium (Ru) or rhodium (Rh). The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using base-promoted intramolecular addition of alkenes. This method allows for the efficient construction of the azabicyclo scaffold on a gram scale, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Reactions are usually carried out in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: These reactions are typically performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Conditions vary based on the nucleophile and the leaving group involved, but common solvents include water, alcohols, and aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism by which 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in the synthesis of antiviral medications such as boceprevir and pf-07321332.
Duocarmycin SA: Known for its antitumor activity, this compound alkylates DNA and is used in cancer research.
Yatakemycin: Another DNA-alkylating agent with applications in cancer therapy.
Uniqueness
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-16-10-4-2-9(3-5-10)6-15-7-11-12(8-15)13(11)14;;/h2-5,11-13H,6-8,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNOYJQBMCUWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3C(C2)C3N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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